molecular formula C13H19NO3S B2449454 carbonic acid;4-(4-methylphenyl)sulfanylpiperidine CAS No. 1609401-14-0

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine

Cat. No.: B2449454
CAS No.: 1609401-14-0
M. Wt: 269.36
InChI Key: CMUKOIZIUDVRGO-UHFFFAOYSA-N
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Description

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine is a chemical compound with the molecular formula C13H19NO3S It is known for its unique structure, which includes a piperidine ring substituted with a 4-methylphenylthio group and a carbonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;4-(4-methylphenyl)sulfanylpiperidine typically involves the reaction of 4-methylthiophenol with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidines.

Scientific Research Applications

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid;4-(4-methylphenyl)sulfanylpiperidine involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor function.

    Affect Cellular Pathways: Influence signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)thio]piperidine
  • 4-[(4-Methylphenyl)thio]piperidine hydrochloride
  • 4-[(4-Methylphenyl)thio]piperidine sulfate

Uniqueness

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine is unique due to its combination of a piperidine ring, a 4-methylphenylthio group, and a carbonic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUKOIZIUDVRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CCNCC2.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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